molecular formula C15H14N2O5 B5159302 4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5159302
M. Wt: 302.28 g/mol
InChI Key: JVBROAOLYNZOAG-UHFFFAOYSA-N
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Description

4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a precursor to fentanyl, a powerful synthetic opioid used for pain relief. However,

Mechanism of Action

4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one's mechanism of action is not well understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. This means that this compound and its derivatives can bind to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief and other effects.
Biochemical and Physiological Effects:
This compound and its derivatives have been shown to have potent analgesic effects in animal models. They also have other effects, such as sedation, respiratory depression, and euphoria. However, these effects are dose-dependent and can be dangerous if not used appropriately.

Advantages and Limitations for Lab Experiments

4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives are useful tools for studying the mu-opioid receptor and its role in pain and other physiological processes. However, their potency and potential for abuse make them challenging to work with, and researchers must exercise caution when handling them.

Future Directions

There are several future directions for research involving 4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives. One area of interest is the development of new opioids with improved safety profiles and fewer side effects. Another area of interest is the study of the mu-opioid receptor and its interactions with other neurotransmitter systems in the brain. Additionally, the use of this compound and its derivatives as tools for studying pain and addiction pathways could lead to new treatments for these conditions.
In conclusion, this compound is a chemical compound with significant scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. While this compound's potential for abuse and dangerous side effects must be taken into account, its usefulness as a tool for studying pain and addiction pathways cannot be denied.

Synthesis Methods

4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using various methods, including the Leuckart-Wallach reaction and the Paal-Knorr reaction. The Leuckart-Wallach reaction involves the reaction of benzyl cyanide with formic acid and ammonium formate, followed by reduction with sodium borohydride. The Paal-Knorr reaction involves the reaction of 3-nitrobenzaldehyde with allyl acetate and ammonium acetate, followed by reduction with sodium borohydride.

Scientific Research Applications

4-acetyl-1-allyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been used in scientific research for various purposes. One of its main applications is as a precursor for the synthesis of fentanyl and other related opioids. Fentanyl is a potent analgesic used for pain management, and its synthesis requires this compound as a starting material.

properties

IUPAC Name

3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-prop-2-enyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-3-7-16-13(12(9(2)18)14(19)15(16)20)10-5-4-6-11(8-10)17(21)22/h3-6,8,13,19H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBROAOLYNZOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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